molecular formula C14H22N4O2 B1375155 Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate CAS No. 1420827-78-6

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B1375155
CAS No.: 1420827-78-6
M. Wt: 278.35 g/mol
InChI Key: AUZGJSAKHPUNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in medicinal chemistry for the development of targeted therapies .

Properties

IUPAC Name

tert-butyl N-(1-pyrimidin-2-ylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZGJSAKHPUNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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